4-Cyanostilbene
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Overview
Description
4-Cyanostilbene is an organic compound characterized by a stilbene backbone with a cyano group attached to the para-position of one of the aromatic rings. This compound is known for its unique photophysical properties, including aggregation-induced emission (AIE), which makes it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanostilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene structure. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency .
Chemical Reactions Analysis
4-Cyanostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding stilbene oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted stilbenes.
Scientific Research Applications
4-Cyanostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The unique properties of 4-cyanostilbene, such as aggregation-induced emission (AIE), are attributed to its molecular structure. The cyano group acts as an electron-withdrawing group, which, in combination with the conjugated stilbene backbone, facilitates intramolecular charge transfer (ICT). This results in enhanced fluorescence upon aggregation, making it useful for various sensing and imaging applications .
Comparison with Similar Compounds
4-Cyanostilbene can be compared with other similar compounds, such as:
α-Cyanostilbene: Similar structure but with the cyano group attached to the α-position of the ethylenic bond.
Tetraphenylethene: Known for its AIE properties but with a different molecular framework.
Perylene: Exhibits strong luminescence but suffers from aggregation-caused quenching (ACQ) in the solid state
Uniqueness: this compound stands out due to its combination of AIE properties and the ability to undergo various chemical modifications, making it versatile for multiple applications .
Properties
Molecular Formula |
C15H11N |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(2-phenylethenyl)benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H |
InChI Key |
WQUHPLQCUQJSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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